molecular formula C10H13BrN4 B12948631 7-Bromo-N,N-diethylpyrrolo[2,1-f][1,2,4]triazin-2-amine

7-Bromo-N,N-diethylpyrrolo[2,1-f][1,2,4]triazin-2-amine

Cat. No.: B12948631
M. Wt: 269.14 g/mol
InChI Key: IQRHMCKMUSCSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-N,N-diethylpyrrolo[2,1-f][1,2,4]triazin-2-amine is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-N,N-diethylpyrrolo[2,1-f][1,2,4]triazin-2-amine typically involves multiple steps, starting from readily available pyrrole derivatives. One common method includes the bromination of pyrrole followed by cyclization with hydrazine derivatives to form the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-N,N-diethylpyrrolo[2,1-f][1,2,4]triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of 7-Bromo-N,N-diethylpyrrolo[2,1-f][1,2,4]triazin-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-amine
  • 7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

Uniqueness

7-Bromo-N,N-diethylpyrrolo[2,1-f][1,2,4]triazin-2-amine is unique due to the presence of the diethylamine group, which can significantly influence its chemical properties and biological activity. This makes it distinct from other similar compounds that may lack this functional group .

Properties

Molecular Formula

C10H13BrN4

Molecular Weight

269.14 g/mol

IUPAC Name

7-bromo-N,N-diethylpyrrolo[2,1-f][1,2,4]triazin-2-amine

InChI

InChI=1S/C10H13BrN4/c1-3-14(4-2)10-12-7-8-5-6-9(11)15(8)13-10/h5-7H,3-4H2,1-2H3

InChI Key

IQRHMCKMUSCSOI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NN2C(=CC=C2Br)C=N1

Origin of Product

United States

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